molecular formula C21H13ClF3N3O2 B3025652 OT4Aqx5mlu CAS No. 1400989-25-4

OT4Aqx5mlu

Cat. No. B3025652
CAS RN: 1400989-25-4
M. Wt: 431.8
InChI Key: QIBWSQJZKMUZAK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic chemistry .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It could involve studying the reaction rates, the conditions under which the reaction occurs, the products of the reaction, and so on .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various other physical and chemical properties .

Scientific Research Applications

Oxytocin in Neuroscience Research

  • Oxytocin (OT) has been extensively studied for its role in social behaviors and potential therapeutic applications for conditions like autism spectrum disorder and schizophrenia. Research using rhesus macaques investigated the pharmacokinetics of OT in the central nervous system and peripheral vasculature after intravenous and intranasal administration. This study contributes to the debate on whether intranasal delivery reaches the central nervous system and establishes a non-human primate model for serial sampling in neuroscience research (Freeman et al., 2016).
  • Another study developed a quantitative mass spectrometry assay to distinguish between endogenous and administered OT in rhesus macaques. This research provides insights into OT's penetration into the cerebrospinal fluid and the effects of different administration routes on OT levels, shedding light on OT's role in neuropsychiatric disorders (Lee et al., 2018).

Advances in Microbial Diversity Research

  • OT4Aqx5mlu has been pivotal in improving the accuracy of microbial community studies. The AmpliconNoise algorithm helps in removing sequencing errors and PCR single base errors in pyrosequenced amplicons, aiding in the accurate estimation of microbial diversity. This advancement is significant in environmental genomics (Quince et al., 2011).
  • The UPARSE pipeline reports highly accurate operational taxonomic unit (OTU) sequences from microbial amplicon reads. This method significantly reduces incorrect base rates in microbial community tests, thereby providing more reliable insights into microbial ecosystems (Edgar, 2013).

Applications in Hemorheological Research

  • Optical Tweezers (OT) have revolutionized the study of living systems, especially in hemorheology. OT is used for non-invasive study of microobjects, manipulation, and measurement of mechanical properties of blood cells, offering new insights into individual cell characteristics (Avsievich et al., 2020).
  • Another study on OT discusses their use in studying red blood cells, including the exploration of single-cell level characteristics and bio-rheological properties. This highlights the potential of OT in hemorheology for both fundamental and practical studies of blood cells (Zhu et al., 2020).

Implications for Environmental and Biological Engineering

  • The degradation of oxytetracycline (OTC) in water by Pseudomonas and its influencing factors were investigated. This study is significant for understanding antibiotic residues in the environment and their potential impact on human health and ecological balance (Qi et al., 2019).
  • In the field of organic bioelectronics, the use of organic semiconductors in biological systems, particularly in flexible organic thin film transistors (OTFTs), has gained attention. This area merges organic electronics with biology, offering new avenues for transmitting biological signals or stimulating tissues (Liao et al., 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how the compound interacts with the body to produce its effects .

Safety and Hazards

This would involve studying any potential dangers associated with the compound. This could include toxicity, flammability, environmental hazards, and so on .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and so on .

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[3-(4-cyanophenoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O2/c22-19-9-6-15(11-18(19)21(23,24)25)28-20(29)27-14-2-1-3-17(10-14)30-16-7-4-13(12-26)5-8-16/h1-11H,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBWSQJZKMUZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

OT4Aqx5mlu

CAS RN

1400989-25-4
Record name SC-43
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400989254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SC-43
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT4AQX5MLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.